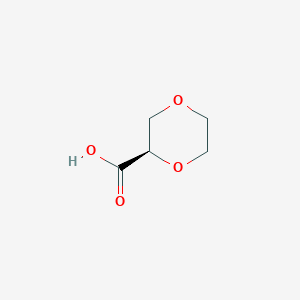

(R)-1,4-dioxane-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-1,4-dioxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4/c6-5(7)4-3-8-1-2-9-4/h4H,1-3H2,(H,6,7)/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGBAYGFELCUXBS-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CO1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H](CO1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of (R)-1,4-Dioxane-2-carboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1,4-Dioxane-2-carboxylic acid is a chiral heterocyclic compound featuring a 1,4-dioxane ring substituted with a carboxylic acid group at the C2 position. Its stereospecific nature makes it a valuable building block in asymmetric synthesis, particularly in the development of novel pharmaceutical agents and complex organic molecules. The physical properties of this compound are fundamental to its application, dictating everything from reaction conditions and purification strategies to its behavior in biological systems.

This guide provides a comprehensive, in-depth overview of the known and predicted physical properties of this compound, offering field-proven insights into their determination and significance. While experimental data for this specific enantiomer is sparse in publicly available literature, this document synthesizes predicted values, data from its racemic counterpart, and established analytical principles to serve as a vital resource for laboratory professionals.

Molecular Identity:

-

IUPAC Name: (2R)-1,4-Dioxane-2-carboxylic acid[1]

-

CAS Number: 1932281-42-9[1]

-

Synonyms: (R)-[3][4]Dioxane-2-carboxylic acid, (2R)-1,4-dioxane-2-carboxylic acid[1]

Structure of this compound

Chapter 1: Core Physicochemical Properties

The fundamental physical properties of a compound are critical for its purification, handling, and formulation. This chapter details the available data for this compound.

| Property | Value | Source Type | Reference |

| Molecular Weight | 132.11 g/mol | Computed | PubChem[1] |

| Exact Mass | 132.04225873 Da | Computed | PubChem[1] |

| Appearance | Light yellow to light brown solid | Experimental | ChemicalBook |

| Melting Point | 83.5-85 °C (for racemate) | Experimental | Echemi[5] |

| Boiling Point | 288.5 ± 35.0 °C | Predicted | ChemicalBook |

| Density | 1.310 ± 0.06 g/cm³ | Predicted | ChemicalBook |

| pKa | 3.10 ± 0.20 | Predicted | ChemicalBook |

| Storage Temp. | 2-8°C | Recommendation | ChemicalBook |

Thermal Properties: Melting and Boiling Points

The thermal stability, volatility, and physical state of a compound under various conditions are defined by its melting and boiling points. This information is paramount for designing purification methods such as recrystallization and distillation, as well as for determining appropriate storage and reaction temperatures.

Acidity (pKa)

The acid dissociation constant (pKa) is a quantitative measure of a compound's acidity in a given solvent. It is a critical parameter in drug development, influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

The predicted pKa of this compound is approximately 3.10. This value is characteristic of a moderately strong organic acid, comparable to other small carboxylic acids.[7][8] This acidity is a direct consequence of the carboxyl functional group's ability to donate a proton, stabilized by resonance in the resulting carboxylate anion. Knowledge of the pKa is essential for:

-

Salt Formation: Creating stable, crystalline salts for improved handling and bioavailability.

-

Purification: Designing liquid-liquid extraction protocols by manipulating pH to move the compound between aqueous and organic phases.

-

Chromatography: Selecting appropriate buffer systems and pH for ion-exchange or reverse-phase chromatography.

Solubility

Solubility dictates the choice of solvents for chemical reactions, purification, and formulation. The structure of this compound, containing both polar ether linkages and a hydrogen-bonding carboxylic acid group, suggests a degree of solubility in both polar protic and aprotic solvents.

While specific quantitative data is lacking, its parent heterocycle, 1,4-dioxane, is miscible with water.[9] The presence of the carboxylic acid group is expected to confer significant aqueous solubility, especially at pH values above its pKa where the anionic carboxylate is formed. A study on similar furan-based dicarboxylic acids in water/1,4-dioxane mixtures demonstrated complex co-solvency effects, where solubility maxima are achieved in mixed solvent systems rather than in pure solvents.[10] This suggests that similar behavior could be expected for this compound, making mixed aqueous-organic solvent systems potentially optimal for its dissolution.[10]

Chapter 2: Chiroptical Properties

For a chiral molecule, the most defining physical property is its interaction with plane-polarized light. This property, known as optical activity, is the definitive proof of enantiomeric identity and purity.

Optical Rotation

Optically active compounds rotate the plane of polarized light. The direction and magnitude of this rotation are characteristic of the molecule.[11] The specific rotation, [α], is a standardized value that depends on the compound, solvent, concentration, path length, and the wavelength of light used (typically the sodium D-line, 589 nm).[12][13]

Currently, no experimentally determined specific rotation value for this compound has been reported in the searched literature. The determination of this value is a critical step in the characterization of any newly synthesized batch of this enantiomer to confirm its stereochemical identity and to calculate its enantiomeric excess (e.e.).

Experimental Protocol for Determining Specific Rotation

The trustworthiness of any work with a chiral compound relies on the rigorous confirmation of its stereochemical purity. A polarimetry experiment is a self-validating system for this purpose.

Objective: To measure the specific rotation [α] of this compound.

Methodology:

-

Solution Preparation: Accurately weigh a sample of the compound (e.g., 100 mg) and dissolve it in a precise volume (e.g., 10.0 mL) of a specified spectroscopic-grade solvent (e.g., methanol, ethanol, or 1,4-dioxane) in a volumetric flask. The concentration (c) is calculated in g/mL.

-

Instrument Calibration: Calibrate the polarimeter using a blank cell filled with the pure solvent. The reading should be zeroed.[14]

-

Sample Measurement: Rinse and fill the polarimeter cell (of a known path length, l, in decimeters) with the prepared solution, ensuring no air bubbles are in the light path.[15]

-

Data Acquisition: Place the cell in the polarimeter and measure the observed rotation (α) in degrees. Multiple readings should be taken and averaged to minimize error.[16]

-

Calculation: The specific rotation [α] is calculated using Biot's Law: [α] = α / (c × l)[13] The result should be reported along with the temperature and the wavelength of light used, for example, [α]²⁰D.

Workflow for Polarimetry Experiment

Chapter 3: Spectroscopic Profile

Spectroscopic techniques provide a fingerprint of a molecule, allowing for structural elucidation and confirmation. The following sections describe the predicted spectroscopic characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the dioxane ring and the carboxylic acid.

-

-COOH Proton: A broad singlet appearing far downfield, typically between 10-13 ppm, due to the acidic nature of the proton.[17] Its chemical shift is highly dependent on solvent and concentration.

-

Ring Protons: The seven protons on the dioxane ring would appear in the 3.5-4.5 ppm region, deshielded by the adjacent oxygen atoms. The chiral proton at the C2 position (methine proton) would likely be a multiplet due to coupling with the adjacent C3 protons. The remaining six protons (three CH₂ groups) would exhibit complex splitting patterns (multiplets) due to their diastereotopic nature.

-

-

¹³C NMR: The carbon NMR spectrum is predicted to show five distinct signals.

-

Carbonyl Carbon (-C=O): This signal would be the most downfield, typically in the 170-185 ppm range, which is characteristic of carboxylic acids.[17][18]

-

Ring Carbons: The four carbons of the dioxane ring would appear in the 60-80 ppm region, consistent with carbons single-bonded to oxygen.[19] The C2 carbon, being substituted, would have a chemical shift distinct from the other three carbons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be dominated by absorptions from the carboxylic acid and the ether linkages.[4]

-

O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[3][20][21]

-

C=O Stretch: A sharp and very intense absorption between 1700-1725 cm⁻¹ for a saturated, dimerized acid.[4]

-

C-O-C Stretch: One or more strong bands in the 1150-1050 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching of the ether groups within the dioxane ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering structural clues.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum would show a molecular ion peak at a mass-to-charge ratio (m/z) of 132, corresponding to the molecular formula C₅H₈O₄.

-

Fragmentation Pattern: The fragmentation of cyclic ethers is complex but often involves initial cleavage alpha to the ether oxygen.[22][23] Key fragmentation pathways for this compound would likely include:

-

Loss of the carboxyl group: A peak at m/z 87 ([M-COOH]⁺).

-

Ring Cleavage: Fragmentation of the dioxane ring, leading to characteristic ether fragments. Common losses for ethers include radicals like CH₃O• or C₂H₅O•.

-

McLafferty Rearrangement: If sterically possible, this could lead to characteristic neutral losses.

-

Conclusion

This compound is a chiral building block with significant potential in synthetic chemistry. This guide has consolidated the available and predicted data on its core physical properties. While computational predictions provide a strong foundation, there is a clear need for experimental determination of key parameters such as the melting point, boiling point, and, most critically, the specific optical rotation of the pure (R)-enantiomer. The protocols and predictive analyses outlined herein provide a robust framework for researchers to perform this essential characterization, ensuring the quality and reliability of this important chemical entity in future research and development endeavors.

References

- 1. This compound | C5H8O4 | CID 28952359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. echemi.com [echemi.com]

- 5. 1,4-DIOXANE-2-CARBOXYLIC ACID | 89364-41-0 [chemicalbook.com]

- 6. 1,4-dioxane-2-carboxylic Acid (89364-41-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 1,4-Dioxane - Wikipedia [en.wikipedia.org]

- 10. Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane | MDPI [mdpi.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 5.3 Optical Activity - Organic Chemistry | OpenStax [openstax.org]

- 14. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 15. cdn.pasco.com [cdn.pasco.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. myneni.princeton.edu [myneni.princeton.edu]

- 18. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 19. 13C nmr spectrum of 1,4-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of para-dioxane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 20. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to (R)-1,4-Dioxane-2-carboxylic acid: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1,4-Dioxane-2-carboxylic acid, a chiral heterocyclic compound, represents a unique building block for medicinal chemistry and drug discovery. Its structure, featuring a stereocenter within a dioxane ring and a carboxylic acid moiety, offers a scaffold for the development of novel therapeutics with defined three-dimensional orientations. The dioxane ring can influence physicochemical properties such as solubility and metabolic stability, while the carboxylic acid group provides a handle for further chemical modifications and potential interactions with biological targets.[1] This guide provides a comprehensive overview of the available technical information on this compound, including its identifiers, properties, synthesis strategies, analytical methods, and potential applications, with a focus on providing practical insights for researchers in the field.

Core Identifiers and Chemical Properties

Accurate identification of a chemical entity is paramount for research and development. The primary identifiers for this compound are crucial for sourcing, regulatory compliance, and literature searches.

| Identifier | Value | Source |

| CAS Number | 1932281-42-9 | PubChem[2] |

| PubChem CID | 28952359 | PubChem[2] |

| Molecular Formula | C₅H₈O₄ | PubChem[2] |

| Molecular Weight | 132.11 g/mol | PubChem[2] |

| IUPAC Name | (2R)-1,4-dioxane-2-carboxylic acid | PubChem[2] |

| InChI | InChI=1S/C5H8O4/c6-5(7)4-3-8-1-2-9-4/h4H,1-3H2,(H,6,7)/t4-/m1/s1 | PubChem[2] |

| InChIKey | VGBAYGFELCUXBS-SCSAIBSYSA-N | PubChem[2] |

| SMILES | C1CO--INVALID-LINK--C(=O)O | PubChem[2] |

Computed Physicochemical Properties:

| Property | Value | Source |

| XLogP3 | -0.7 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |

| Rotatable Bond Count | 1 | PubChem[2] |

| Exact Mass | 132.04225873 g/mol | PubChem[2] |

| Monoisotopic Mass | 132.04225873 g/mol | PubChem[2] |

| Topological Polar Surface Area | 55.8 Ų | PubChem[2] |

| Heavy Atom Count | 9 | PubChem[2] |

Synthesis of this compound

The enantioselective synthesis of chiral heterocycles such as this compound is a critical step in their evaluation for drug discovery. While specific, detailed protocols for the synthesis of this particular molecule are not extensively documented in publicly available literature, several established methodologies for the synthesis of chiral dioxanes and the resolution of chiral carboxylic acids can be adapted.

Conceptual Synthetic Strategies

Two primary approaches can be envisioned for the synthesis of this compound: asymmetric synthesis and chiral resolution .

1. Asymmetric Synthesis: This approach aims to create the desired enantiomer directly. An organocatalytic enantioselective desymmetrization of oxetanes has been reported as a mild and highly efficient method for the synthesis of chiral 1,4-dioxanes.[3] This strategy could potentially be adapted to start from a prochiral precursor and introduce the stereocenter at the 2-position of the dioxane ring. Another approach involves the Rh-catalyzed asymmetric hydrogenation of benzo[b][4][5]dioxine derivatives to prepare chiral 2-substituted 2,3-dihydrobenzo[4][5]dioxane derivatives with high yields and enantioselectivities.[6] While this is demonstrated on a benzofused system, the principles of asymmetric hydrogenation could be applied to a non-aromatic precursor.

2. Chiral Resolution: This classic method involves the synthesis of a racemic mixture of 1,4-dioxane-2-carboxylic acid, followed by separation of the enantiomers. The general principle involves reacting the racemic carboxylic acid with a chiral resolving agent, typically a chiral amine, to form a pair of diastereomeric salts.[3] These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[6] Once separated, the desired diastereomeric salt is treated with an acid to liberate the pure (R)-enantiomer of the carboxylic acid.

Diagram of Chiral Resolution Workflow

Caption: General workflow for the chiral resolution of a racemic carboxylic acid.

Proposed Experimental Protocol: Chiral Resolution (Illustrative)

This protocol is a generalized procedure based on common practices for chiral resolution of carboxylic acids and should be optimized for the specific substrate.

Step 1: Formation of Diastereomeric Salts

-

Dissolve the racemic 1,4-dioxane-2-carboxylic acid (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or acetone).

-

Add a solution of a chiral resolving agent (0.5-1.0 equivalent of a chiral amine such as (R)-(+)-1-phenylethylamine or a natural alkaloid like brucine) in the same solvent.

-

Stir the mixture at room temperature or with gentle heating to facilitate salt formation.

-

Allow the solution to cool slowly to room temperature and then, if necessary, in a refrigerator or ice bath to induce crystallization of the less soluble diastereomeric salt.

Step 2: Separation of Diastereomers

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

-

The enantiomeric purity of the crystallized salt can be assessed at this stage by liberating a small sample and analyzing it by chiral HPLC.

-

If necessary, the crystals can be recrystallized from a suitable solvent to improve diastereomeric purity.

Step 3: Liberation of the Enantiomerically Pure Carboxylic Acid

-

Suspend the separated diastereomeric salt in water.

-

Add a strong acid (e.g., 1M HCl) dropwise with stirring until the solution is acidic (pH 1-2).

-

Extract the liberated this compound into an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.

Self-Validation and Trustworthiness: The success of this protocol relies on the careful selection of the resolving agent and crystallization solvent. The process is self-validating through the analysis of the enantiomeric excess (ee) at each stage, particularly after crystallization and the final liberation of the free acid, using chiral HPLC.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For the parent 1,4-dioxane, the molecular ion peak ([M]⁺) is observed at m/z 88.[8] For this compound, the molecular ion peak would be expected at m/z 132. Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[9]

Diagram of Analytical Workflow

Caption: A typical analytical workflow for the characterization of a chiral molecule.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of a chiral compound. The separation of enantiomers can be achieved through two main strategies:

-

Direct Method: Using a chiral stationary phase (CSP) that interacts differently with the two enantiomers. Polysaccharide-based CSPs are commonly used for a wide range of chiral compounds.[10]

-

Indirect Method: Derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[11]

Illustrative Chiral HPLC Method Development: A systematic approach to method development is crucial for achieving good separation.[12]

-

Column Screening: Screen a variety of polysaccharide-based chiral columns (e.g., Chiralcel OD-H, Chiralpak AD) under normal phase, polar organic, and reversed-phase conditions.

-

Mobile Phase Optimization: For acidic compounds like carboxylic acids, the addition of a small amount of an acidic modifier (e.g., trifluoroacetic acid, acetic acid) to the mobile phase is often necessary to improve peak shape and resolution.[12]

-

Method Validation: Once a suitable separation is achieved, the method should be validated for parameters such as linearity, accuracy, precision, and robustness.

Applications in Research and Drug Development

While direct biological activity data for this compound is limited in the public domain, its structural motifs are present in biologically active molecules, suggesting its potential as a valuable chiral building block.

As a Chiral Building Block

The combination of a stereocenter, a dioxane ring, and a carboxylic acid functional group makes this compound an attractive starting material for the synthesis of more complex chiral molecules.[] The carboxylic acid can be readily converted into a variety of other functional groups (e.g., esters, amides, alcohols), allowing for its incorporation into larger molecular scaffolds. The defined stereochemistry of the starting material can be transferred to the final product, which is a key principle of chiral pool synthesis.

Potential Pharmacological Relevance

Derivatives of dioxane carboxylic acids have shown interesting biological activities. For instance, a series of 1,3-dioxane-2-carboxylic acid derivatives have been identified as potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonists, with potential applications in the treatment of metabolic disorders.[5][14] Furthermore, benzodioxane carboxylic acid-based hydrazones have been investigated for a range of therapeutic properties, including antibacterial, antifungal, anticancer, and antioxidant activities.[4] These findings suggest that the dioxane carboxylic acid scaffold can be a fruitful starting point for the design of new therapeutic agents.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound.

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[15]

-

Hazards: Carboxylic acids are generally weak acids but can be corrosive or irritating to the skin and eyes.[16] Avoid inhalation of dust or vapors.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong bases.[16]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a chiral building block with significant potential in medicinal chemistry and organic synthesis. While detailed, specific experimental protocols and biological activity data for this particular molecule are not yet widely published, this guide provides a comprehensive framework based on established principles and data from closely related compounds. By leveraging the synthesis strategies, analytical methods, and safety information outlined herein, researchers can effectively utilize this compound in their drug discovery and development endeavors. Further research into the specific properties and applications of this compound is warranted and will undoubtedly contribute to the advancement of stereoselective synthesis and the development of novel therapeutics.

References

- 1. HEALTH EFFECTS - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound | C5H8O4 | CID 28952359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organocatalytic Enantioselective Synthesis of 1,4-Dioxanes and Other Oxa-Heterocycles by Oxetane Desymmetrization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights - Arabian Journal of Chemistry [arabjchem.org]

- 5. Structure–activity studies on 1,3-dioxane-2-carboxylic acid derivatives, a novel class of subtype-selective peroxisome proliferator-activated receptor α (PPARα) agonists-Science-Chemical Encyclopedia-lookchem [lookchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 1,4-dioxane 1H proton nmr spectrum C4H8O2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 para-dioxane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. mass spectrum of 1,4-dioxane C4H8O2 fragmentation pattern of m/z m/e ions for analysis and identification of para-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chromatographytoday.com [chromatographytoday.com]

- 11. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 14. Structure-activity studies on 1,3-dioxane-2-carboxylic acid derivatives, a novel class of subtype-selective peroxisome proliferator-activated receptor alpha (PPARalpha) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]

An In-Depth Technical Guide to the Synthesis of (R)-1,4-Dioxane-2-Carboxylic Acid from the Chiral Pool

Abstract

(R)-1,4-dioxane-2-carboxylic acid is a valuable chiral building block in medicinal chemistry, frequently incorporated into complex molecular architectures to enhance pharmacological profiles. Its stereospecific synthesis is a critical task in drug discovery and development. This guide provides a comprehensive overview of synthesizing this compound by leveraging the "chiral pool"—a collection of abundant, enantiopure starting materials provided by nature. We will explore the strategic rationale for selecting specific chiral precursors, detail a primary, field-proven synthetic pathway with step-by-step protocols, and discuss alternative strategies. This document is intended for researchers, synthetic chemists, and drug development professionals seeking a practical, in-depth understanding of this essential synthesis.

Introduction: The Strategic Value of the Chiral Pool

In the landscape of modern drug development, achieving enantiomeric purity is not merely a regulatory hurdle but a fundamental principle of rational drug design. The specific three-dimensional arrangement of atoms in a molecule dictates its interaction with biological targets. This compound represents a privileged scaffold, offering a conformationally constrained ether system with a defined stereocenter that can serve as a linchpin for molecular recognition.

The chiral pool synthesis approach is an elegant and efficient strategy for obtaining such enantiopure compounds.[1][2] This methodology utilizes readily available and inexpensive chiral molecules from nature—such as amino acids, sugars, terpenes, and hydroxy acids—as starting materials.[1][3][4] By beginning with a molecule that already contains the desired stereochemistry, chemists can circumvent the need for complex asymmetric induction steps or costly chiral resolutions, thereby improving the overall efficiency and economic viability of a synthetic campaign.[2]

This guide will focus on a robust and logical pathway to this compound, starting from a derivative of glycerol, a simple and versatile member of the chiral pool.

Primary Synthetic Pathway: From (R)-Solketal

The most direct and strategically sound approach to this compound begins with (R)-2,2-dimethyl-1,3-dioxolane-4-methanol, commonly known as (R)-Solketal. This starting material is ideal as it is commercially available, inexpensive, and contains the required (R)-stereocenter corresponding to the C2 position of the target dioxane ring. The C1, C2, and C3 of the glycerol backbone will become the O1, C2, and C3 atoms of the final product, respectively.

The overall strategy involves three key transformations:

-

Installation of the C5-C6-O4 fragment via a Williamson ether synthesis.

-

Deprotection of the glycerol-derived diol.

-

Intramolecular cyclization to form the 1,4-dioxane ring, followed by oxidation.

Step 1: Synthesis of (R)-4-((2-((tert-butyldimethylsilyl)oxy)ethoxy)methyl)-2,2-dimethyl-1,3-dioxolane (Intermediate 2)

Causality and Experimental Choices: The synthesis begins by building the C-O-C-C-O backbone. The hydroxyl group of (R)-Solketal is deprotonated to form a nucleophilic alkoxide. This alkoxide then displaces a halide in an SN2 reaction, a classic Williamson ether synthesis.[5][6] We choose 2-bromoethanol protected with a tert-butyldimethylsilyl (TBDMS) group. The TBDMS group is crucial; it prevents the free hydroxyl of 2-bromoethanol from acting as a competing nucleophile and allows for selective deprotection later. Sodium hydride (NaH) is an effective, non-nucleophilic strong base for generating the alkoxide.

Detailed Experimental Protocol:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add dry tetrahydrofuran (THF, 10 volumes based on Solketal).

-

Cool the flask to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise with careful venting.

-

Add (R)-Solketal (1.0 equivalent) dropwise via syringe over 15 minutes.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction back to 0 °C and add a solution of (2-bromoethoxy)(tert-butyl)dimethylsilane (1.1 equivalents) in dry THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) until consumption of the starting material is complete.

-

Quench the reaction carefully by slowly adding a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure intermediate 2 .

Step 2: Synthesis of (R)-3-(2-((tert-butyldimethylsilyl)oxy)ethoxy)propane-1,2-diol (Intermediate 3)

Causality and Experimental Choices: The next step is to remove the acetonide protecting group to reveal the 1,2-diol. This is a standard hydrolysis reaction catalyzed by a mild acid. Para-toluenesulfonic acid (p-TsOH) is an excellent choice as it is effective and easily removed. Methanol is used as the solvent as it readily dissolves the substrate and the byproduct, acetone dimethyl acetal.

Detailed Experimental Protocol:

-

Dissolve intermediate 2 (1.0 equivalent) in methanol (20 volumes).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.1 equivalents).

-

Stir the reaction at room temperature.

-

Self-Validation: Monitor the deprotection by TLC. The product will have a significantly lower Rf value than the starting material.

-

Once the reaction is complete (typically 2-4 hours), neutralize the acid by adding a small amount of solid sodium bicarbonate.

-

Filter the mixture and concentrate the filtrate under reduced pressure. The crude diol 3 is often of sufficient purity to be used directly in the next step.

Step 3: Synthesis of (R)-1,4-dioxan-2-ylmethanol (Intermediate 4)

Causality and Experimental Choices: This step forms the critical 1,4-dioxane ring via an intramolecular Williamson ether synthesis.[7] First, the more sterically accessible primary alcohol of the diol is deprotected (TBAF) and converted into a tosylate, a good leaving group. Then, the remaining secondary alcohol is deprotonated with NaH, and the resulting alkoxide attacks the carbon bearing the tosylate, displacing it to close the six-membered ring. The SN2 reaction proceeds with inversion of configuration, but since the nucleophile and leaving group are on the same molecule, the stereochemistry at the chiral center is retained in the final product.

Detailed Experimental Protocol:

-

Dissolve the crude diol 3 (1.0 equivalent) in dry THF (20 volumes) in a flame-dried flask under an inert atmosphere.

-

Cool to 0 °C and add sodium hydride (1.1 equivalents for the secondary alcohol) portion-wise. Stir for 30 minutes.

-

Add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 equivalents) to deprotect the silyl ether.

-

After 1 hour, add tosyl chloride (1.1 equivalents) and allow the reaction to warm to room temperature and then heat to reflux.

-

Self-Validation: The cyclization is monitored by TLC or GC-MS to confirm the formation of the dioxane ring.

-

After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

-

Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify by flash chromatography to yield the chiral alcohol 4 .

Step 4: Synthesis of this compound (Target Molecule 5)

Causality and Experimental Choices: The final step is the selective oxidation of the primary alcohol to a carboxylic acid without affecting the dioxane ring. A TEMPO-mediated oxidation using (diacetoxyiodo)benzene (BAIB) as the stoichiometric oxidant is an excellent choice. This system is known for its mild conditions and high selectivity for primary alcohols.

Detailed Experimental Protocol:

-

Dissolve the alcohol 4 (1.0 equivalent) in a 1:1 mixture of dichloromethane (DCM) and water.

-

Add TEMPO (0.1 equivalents) and (diacetoxyiodo)benzene (BAIB, 2.5 equivalents).

-

Stir the biphasic mixture vigorously at room temperature for 12-24 hours.

-

Self-Validation: Monitor the reaction by TLC, observing the disappearance of the starting alcohol and the appearance of a new, more polar spot corresponding to the carboxylic acid.

-

Once complete, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude acid.

-

The product can be purified by crystallization or chromatography to afford the final product, This compound (5) . Characterization should include ¹H NMR, ¹³C NMR, and chiral HPLC to confirm enantiomeric purity.

| Step | Reaction | Key Reagents & Solvents | Typical Yield (%) | Notes |

| 1 | O-Alkylation | (R)-Solketal, NaH, BrCH₂CH₂OTBDMS, THF | 85-95% | A robust Williamson ether synthesis to build the carbon-oxygen backbone. |

| 2 | Deprotection | p-TsOH, MeOH | >95% (crude) | Acid-catalyzed removal of the acetonide protecting group. |

| 3 | Cyclization | NaH, TBAF, TsCl, THF | 70-80% | Intramolecular Williamson ether synthesis forms the dioxane ring. |

| 4 | Oxidation | TEMPO, BAIB, DCM/H₂O | 80-90% | Mild and selective oxidation of the primary alcohol to the carboxylic acid. |

Alternative Synthetic Strategies from the Chiral Pool

While the pathway from (R)-Solketal is highly efficient, other chiral pool precursors can also be employed, offering flexibility in synthetic design.

Synthesis from L-Serine

L-Serine is an inexpensive and readily available amino acid. The synthetic sequence involves converting the amino group into a hydroxyl group with retention of configuration, a well-established transformation via diazotization. The resulting (S)-glyceric acid derivative can then be carried forward through a sequence analogous to the one described above. This route adds steps but can be advantageous if serine derivatives are more readily available in a particular laboratory setting.[8][9]

Synthesis from Tartaric Acid

(L)-(+)-Tartaric acid provides a C4 backbone with two defined stereocenters. It is a common starting material for chiral ligands and complex molecules. A synthesis of the target molecule from tartaric acid would require more extensive functional group manipulations, including selective protection of the hydroxyl and carboxyl groups and a C-C bond cleavage (e.g., oxidative cleavage with periodate) to reduce the carbon chain to the required C3 intermediate. While less direct, this approach can be valuable for creating libraries of related chiral dioxane structures.

Conclusion

The synthesis of this compound is a critical capability for medicinal chemistry and drug discovery. The chiral pool approach provides a powerful and economical platform for accessing this enantiopure building block. The detailed pathway from (R)-Solketal, which relies on robust and well-understood reactions like the Williamson ether synthesis and selective oxidation, represents a reliable and scalable method. By understanding the underlying chemical principles and the strategic application of chiral precursors, researchers can efficiently incorporate this valuable scaffold into the next generation of therapeutic agents.

References

- 1. gold-chemistry.org [gold-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. researchgate.net [researchgate.net]

Chiral Building Blocks for Heterocyclic Synthesis: A Technical Guide for Drug Discovery Professionals

<

Abstract

This guide provides an in-depth technical exploration of chiral building blocks and their critical role in the synthesis of heterocyclic compounds, a cornerstone of modern drug discovery. The narrative moves beyond a mere cataloging of reagents to a nuanced discussion of the strategic considerations and mechanistic underpinnings that guide the selection and application of these vital molecular scaffolds. We will delve into the diverse world of chiral building blocks, from naturally derived sources to synthetically engineered marvels, and examine the powerful asymmetric strategies they enable. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding and enhance their application of chiral synthesis in the creation of novel therapeutics.

The Imperative of Chirality in Heterocyclic Drug Discovery

The vast majority of biological targets, such as enzymes and receptors, are inherently chiral. This fundamental principle dictates that the three-dimensional arrangement of atoms in a drug molecule is paramount to its pharmacological activity.[1][2] Enantiomers, non-superimposable mirror-image isomers of a chiral drug, can exhibit profoundly different biological effects, with one enantiomer providing the desired therapeutic benefit while the other may be inactive or, in the most severe cases, toxic.[2] The historical example of thalidomide serves as a stark reminder of the tragic consequences of ignoring stereochemistry.[2] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) now have stringent requirements for the development of single-enantiomer drugs.[2]

Heterocyclic compounds, cyclic structures containing at least one heteroatom (e.g., nitrogen, oxygen, sulfur), are ubiquitous in medicinal chemistry, forming the core of a vast number of approved drugs.[3] The introduction of chirality into these heterocyclic scaffolds unlocks a vast chemical space for fine-tuning drug-target interactions, leading to improved potency, selectivity, and pharmacokinetic profiles. Chiral building blocks are enantiomerically pure compounds that serve as foundational starting materials in the construction of these complex, stereochemically defined heterocyclic drugs.[1][]

A Strategic Overview of Chiral Building Block Utilization

The effective use of chiral building blocks in heterocyclic synthesis hinges on a deep understanding of the available strategies for introducing and controlling stereochemistry. The primary approaches can be broadly categorized as follows:

-

Chiral Pool Synthesis: This strategy leverages the abundance of enantiomerically pure compounds found in nature, such as amino acids, carbohydrates, and terpenes.[5][6][7] These natural products provide readily available stereocenters that can be incorporated into the target heterocyclic molecule.[5][6]

-

Chiral Auxiliaries: In this approach, an achiral substrate is covalently attached to a chiral auxiliary, a molecule that directs the stereochemical outcome of a subsequent reaction.[8][9][10] After the desired stereocenter is created, the auxiliary is cleaved, yielding the enantiomerically enriched heterocyclic product.[10]

-

Asymmetric Catalysis: This powerful technique employs a small amount of a chiral catalyst to generate a large quantity of a chiral product from an achiral starting material.[11][12][13] This approach is highly efficient and atom-economical.

-

Biocatalysis: The use of enzymes as catalysts offers unparalleled stereoselectivity under mild, environmentally friendly conditions.[14][15][16][17] Enzymes can perform a wide range of transformations to produce chiral heterocyclic building blocks.[15][17]

The logical flow of selecting an appropriate strategy is often dictated by the target molecule's structure, the availability of starting materials, and the desired scale of the synthesis.

References

- 1. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]

- 2. benchchem.com [benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 5. Chiral Building Blocks - Buchler GmbH [buchler-gmbh.com]

- 6. Chiral pool - Wikipedia [en.wikipedia.org]

- 7. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 8. Heterocycles as Chiral Auxiliaries in Asymmetric Synthesis | springerprofessional.de [springerprofessional.de]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]

- 11. Recent advances in rhodium-catalyzed asymmetric synthesis of heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Biocatalysis: A smart and green tool for the preparation of chiral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jocpr.com [jocpr.com]

The Strategic deployment of (R)-1,4-Dioxane-2-carboxylic Acid in Modern Medicinal Chemistry: An In-depth Technical Guide

Introduction: The Imperative of Chirality and Conformational Constraint in Drug Design

In the landscape of contemporary drug discovery, the precise three-dimensional arrangement of atoms within a molecule is paramount to its biological activity. Chirality, the property of 'handedness', often dictates the efficacy and safety of a therapeutic agent, as biological targets such as enzymes and receptors are themselves chiral. Consequently, the use of enantiomerically pure building blocks is a cornerstone of rational drug design. Among these, (R)-1,4-dioxane-2-carboxylic acid emerges as a precursor of significant strategic value. Its inherent chirality and the conformational rigidity imparted by the dioxane ring system offer medicinal chemists a powerful tool to craft novel therapeutics with enhanced potency and selectivity.

This technical guide provides a comprehensive overview of this compound as a precursor in medicinal chemistry. We will explore its synthesis, key chemical transformations, and its application in the construction of biologically active molecules, with a focus on antiviral agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this chiral building block.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective use in synthesis. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₅H₈O₄ | PubChem CID: 28952359[1] |

| Molecular Weight | 132.11 g/mol | PubChem CID: 28952359[1] |

| IUPAC Name | (2R)-1,4-dioxane-2-carboxylic acid | PubChem CID: 28952359[1] |

| CAS Number | 1932281-42-9 | PubChem CID: 28952359[1] |

| Appearance | White to off-white solid | (General knowledge) |

| Solubility | Soluble in water and polar organic solvents | (Inferred from structure) |

Enantioselective Synthesis: Accessing the Cornerstone

The utility of this compound is contingent upon its availability in high enantiomeric purity. Two primary strategies are employed for its preparation: asymmetric synthesis and chiral resolution of the corresponding racemic mixture.

Method 1: Chiral Resolution via Diastereomeric Salt Formation

A classic and robust method for obtaining enantiopure carboxylic acids is through the formation of diastereomeric salts with a chiral base, followed by fractional crystallization.[2] This technique leverages the different physical properties, such as solubility, of the resulting diastereomers.

Experimental Protocol: Resolution of (±)-1,4-Dioxane-2-carboxylic Acid

-

Salt Formation: A solution of racemic 1,4-dioxane-2-carboxylic acid (1.0 eq.) in a suitable solvent (e.g., ethanol, isopropanol) is treated with a solution of a chiral amine resolving agent (0.5 eq.), such as (R)-(+)-1-phenylethylamine or brucine. The mixture is heated to ensure complete dissolution.

-

Fractional Crystallization: The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization of the less soluble diastereomeric salt. The crystals are collected by filtration.

-

Purification: The collected salt is recrystallized from the same solvent system to enhance diastereomeric purity. The progress of the resolution can be monitored by measuring the specific rotation of the salt or by chiral HPLC analysis of the liberated carboxylic acid from a small sample.

-

Liberation of the Enantiopure Acid: The purified diastereomeric salt is dissolved in water and acidified with a strong acid (e.g., HCl) to a pH of ~2.

-

Extraction: The aqueous solution is extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the enantiomerically enriched this compound.

Causality Behind Experimental Choices:

-

Choice of Resolving Agent: The selection of the chiral amine is critical and often empirical. The ideal agent forms a well-crystalline salt with one diastereomer while the other remains in solution.

-

Solvent Selection: The solvent system is chosen to maximize the solubility difference between the two diastereomeric salts.

-

Stoichiometry: Using a sub-stoichiometric amount of the resolving agent can sometimes lead to a more efficient resolution by leaving the more soluble diastereomer in the mother liquor.

Method 2: Enzymatic Kinetic Resolution

An increasingly popular and "greener" alternative for obtaining chiral molecules is enzymatic kinetic resolution.[3] Lipases are particularly effective for resolving racemic carboxylic acids or their esters through enantioselective esterification or hydrolysis.

Conceptual Workflow: Lipase-Catalyzed Resolution

This approach can be applied to the ester derivative of 1,4-dioxane-2-carboxylic acid. A racemic ester is subjected to hydrolysis by a lipase. The enzyme will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid at a much faster rate, leaving the other enantiomer of the ester unreacted. Separation of the resulting acid and unreacted ester affords both enantiomers of the precursor.

Caption: Enzymatic kinetic resolution of a racemic ester.

The 1,4-Dioxane Scaffold: A Conformational Anchor in Drug Design

The 1,4-dioxane ring is not merely a passive carrier of functionality; its conformational preferences play an active role in dictating the spatial orientation of substituents. The chair conformation is the most stable, and the substituents can occupy either axial or equatorial positions. By incorporating this rigid scaffold, medicinal chemists can reduce the number of accessible conformations of a flexible drug molecule. This pre-organization can lead to a lower entropic penalty upon binding to its biological target, resulting in enhanced binding affinity and potency.[4][5]

Caption: Impact of conformational constraint on drug properties.

Application in Antiviral Drug Synthesis: A Case Study

The synthesis of dioxane-based antiviral agents provides a compelling example of the utility of chiral dioxane precursors. A notable study demonstrated that (R)-2-hydroxymethyl-[6][7]dioxane is a potent inhibitor of Sindbis virus replication.[8] While the reported synthesis in that paper did not start from this compound, this chiral building block represents a highly logical and efficient starting point for accessing this key intermediate.

Proposed Synthetic Pathway: this compound to (R)-2-Hydroxymethyl-[6][7]dioxane

The transformation of a carboxylic acid to a primary alcohol is a fundamental and high-yielding reaction in organic synthesis.

Caption: Proposed synthesis of an antiviral intermediate.

Experimental Protocol: Reduction of this compound

-

Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cooled to 0 °C, a solution of borane-tetrahydrofuran complex (BH₃·THF, ~1.5 eq.) is added dropwise.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of methanol at 0 °C, followed by the addition of water.

-

Workup and Purification: The solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed successively with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford (R)-2-hydroxymethyl-[6][7]dioxane.

Self-Validating System:

-

Monitoring: The reaction can be reliably monitored by TLC, with the product alcohol being more polar than the starting carboxylic acid.

-

Characterization: The identity and purity of the product can be confirmed by ¹H and ¹³C NMR spectroscopy and mass spectrometry, and its enantiomeric purity can be verified by chiral HPLC or by derivatization with a chiral auxiliary followed by NMR analysis.

Further Synthetic Utility: A Versatile Precursor

The carboxylic acid and the derived hydroxymethyl group of the (R)-1,4-dioxane scaffold serve as versatile handles for a wide array of chemical transformations, enabling the synthesis of a diverse library of compounds for biological screening.

| Functional Group Transformation | Reagents and Conditions | Resulting Functional Group |

| Amide Coupling | Amine, coupling agent (e.g., HATU, EDCI) | Amide |

| Esterification | Alcohol, acid catalyst (e.g., H₂SO₄) | Ester |

| Conversion to Aldehyde | (From the alcohol) PCC, DMP | Aldehyde |

| Conversion to Alkyl Halide | (From the alcohol) PBr₃, SOCl₂ | Alkyl Bromide/Chloride |

Conclusion

This compound stands as a valuable and versatile chiral building block in medicinal chemistry. Its stereochemically defined structure and the conformational constraints imposed by the dioxane ring provide a robust platform for the synthesis of complex and biologically active molecules. The accessibility of this precursor through established resolution techniques, coupled with its straightforward chemical transformations, makes it an attractive starting material for drug discovery programs, particularly in the development of novel antiviral agents and other therapeutics where precise control over molecular architecture is critical for success. The continued exploration of this and related chiral scaffolds will undoubtedly lead to the discovery of new and improved medicines.

References

- 1. This compound | C5H8O4 | CID 28952359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chiral resolution - Wikipedia [en.wikipedia.org]

- 3. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Stereoselective synthesis and antiviral activity of D-2',3'-didehydro-2',3'-dideoxy-2'-fluoro-4'-thionucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Stereoselective synthesis, chemistry and antiviral evaluation of 1-(2,3-dideoxy-3-C-hydroxymethyl-beta-D-threo-pentofuranosyl)thymine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Predicted Spectroscopic Data of (R)-1,4-dioxane-2-carboxylic acid

This technical guide provides a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for (R)-1,4-dioxane-2-carboxylic acid. As a chiral molecule with significant interest in medicinal chemistry and as a synthetic building block, a thorough understanding of its spectral characteristics is paramount for researchers, scientists, and drug development professionals. While comprehensive experimental spectra for this specific enantiomer are not widely published, the data presented herein are meticulously predicted based on foundational spectroscopic principles and extensive data from analogous 1,4-dioxane derivatives and chiral carboxylic acids. This guide is designed to serve as a robust reference for the structural elucidation and characterization of this compound.

Introduction to the Structural and Spectroscopic Features

This compound is a heterocyclic compound featuring a saturated six-membered 1,4-dioxane ring and a carboxylic acid functional group at the C-2 position. The introduction of the carboxylic acid group renders the C-2 carbon a stereocenter, breaking the inherent symmetry of the parent 1,4-dioxane molecule. This lack of symmetry is the primary determinant of the complexity observed in its predicted NMR spectra, where chemically and magnetically non-equivalent protons and carbons give rise to distinct signals.

The 1,4-dioxane ring typically adopts a chair conformation, which is the most stable arrangement. In this conformation, the substituents on the ring can occupy either axial or equatorial positions. For this compound, the carboxylic acid group is expected to predominantly occupy the equatorial position to minimize steric strain. This conformational preference significantly influences the chemical shifts and coupling constants of the ring protons.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is anticipated to be complex due to the chirality and the resulting diastereotopicity of the methylene protons on the dioxane ring. The spectrum is best understood by analyzing the distinct proton environments.

Causality of Experimental Choices: The choice of a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) is critical. CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ is particularly useful for carboxylic acids as it can better solvate the compound and often results in a sharper carboxylic acid proton signal. The chemical shifts provided are predicted for CDCl₃.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 (methine) | 4.1 - 4.3 | dd | J ≈ 8.0, 3.5 |

| H-3 (axial) | 3.9 - 4.1 | ddd | J ≈ 12.0, 8.0, 4.0 |

| H-3 (equatorial) | 3.6 - 3.8 | ddd | J ≈ 12.0, 3.5, 2.0 |

| H-5 (axial) | 3.8 - 4.0 | m | - |

| H-5 (equatorial) | 3.5 - 3.7 | m | - |

| H-6 (axial) | 3.7 - 3.9 | m | - |

| H-6 (equatorial) | 3.4 - 3.6 | m | - |

| -COOH | 10.0 - 12.0 | br s | - |

Analysis of the Predicted ¹H NMR Spectrum:

-

-COOH Proton: The carboxylic acid proton is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 10.0 and 12.0 ppm. Its broadness is a result of hydrogen bonding and chemical exchange.

-

H-2 (Methine Proton): This proton, being adjacent to the electron-withdrawing carboxylic acid group and an oxygen atom, is significantly deshielded and is predicted to resonate between 4.1 and 4.3 ppm. It will likely appear as a doublet of doublets due to coupling with the two diastereotopic protons on C-3.

-

C-3 Methylene Protons: The two protons on the C-3 carbon are diastereotopic due to the adjacent chiral center at C-2. They are expected to have different chemical shifts and will couple with each other (geminal coupling) and with the H-2 proton (vicinal coupling). The axial proton is generally more shielded than the equatorial proton.

-

C-5 and C-6 Methylene Protons: The protons on the C-5 and C-6 carbons are also diastereotopic and are expected to show complex splitting patterns (multiplets) due to geminal and vicinal couplings with each other and with the protons on the adjacent carbons. Their chemical shifts will be in the typical range for methylene protons in a 1,4-dioxane ring, around 3.4 to 4.0 ppm.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show five distinct signals, corresponding to the five non-equivalent carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (carbonyl) | 170 - 175 |

| C-2 (methine) | 70 - 75 |

| C-3 | 68 - 72 |

| C-5 | 65 - 69 |

| C-6 | 66 - 70 |

Analysis of the Predicted ¹³C NMR Spectrum:

-

Carbonyl Carbon (C=O): The carbon of the carboxylic acid group is the most deshielded and is expected to appear in the 170-175 ppm region.

-

C-2 (Methine Carbon): This carbon, bonded to two oxygen atoms (one from the ring and one from the carboxylic acid), will be significantly deshielded and is predicted to resonate between 70 and 75 ppm.

-

Ring Methylene Carbons (C-3, C-5, C-6): The remaining three methylene carbons of the dioxane ring will appear in the 65-72 ppm range, which is characteristic of carbons bonded to oxygen in a saturated ring system. Due to the asymmetry of the molecule, they are expected to have slightly different chemical shifts.

Predicted Infrared (IR) Spectroscopic Data

The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid functional group and the C-O stretches of the dioxane ring.

Causality of Experimental Choices: For IR analysis, the sample can be prepared as a KBr pellet (for solids) or as a thin film (for liquids). The choice of method depends on the physical state of the compound. The broadness of the O-H stretch is a key identifying feature and is due to extensive hydrogen bonding.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid) | 2500 - 3300 | Broad, Strong |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=O stretch (carbonyl) | 1700 - 1725 | Strong, Sharp |

| C-O stretch (ether) | 1050 - 1150 | Strong |

| C-O stretch (carboxylic acid) | 1210 - 1320 | Medium |

| O-H bend (carboxylic acid) | 920 - 950 | Broad, Medium |

Analysis of the Predicted IR Spectrum:

-

O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydroxyl group of a hydrogen-bonded carboxylic acid.[1][2]

-

C=O Stretch: A strong and sharp absorption peak between 1700 and 1725 cm⁻¹ is indicative of the carbonyl group of the carboxylic acid.[1][2]

-

C-O Stretches: Strong absorption bands corresponding to the C-O stretching vibrations of the dioxane ether linkages are expected around 1050-1150 cm⁻¹. The C-O stretch of the carboxylic acid will also be present in the 1210-1320 cm⁻¹ region.[1]

-

C-H Stretches: Medium intensity bands for the aliphatic C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ range.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 8-16) should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus. A relaxation delay of 2-5 seconds is recommended.

-

Data Processing: Process the acquired free induction decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

Instrument Setup: Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Spectrum Acquisition: Record the IR spectrum, typically over the range of 4000 to 400 cm⁻¹. Acquire a background spectrum of the empty sample compartment or a pure KBr pellet and subtract it from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and compare them to the expected frequencies for the functional groups present in the molecule.

Visualization of Molecular Structure and Logical Relationships

Caption: Molecular structure and predicted NMR assignments.

Conclusion

This technical guide provides a comprehensive prediction and analysis of the ¹H NMR, ¹³C NMR, and IR spectra of this compound. By understanding these predicted spectral features, researchers can more effectively identify and characterize this important chiral molecule in their synthetic and analytical endeavors. The provided protocols offer a standardized approach for obtaining experimental data, which can then be compared to these predictions for structural verification. The principles outlined herein are grounded in established spectroscopic theory and data from related molecular structures, ensuring a high degree of reliability for the predicted data.

References

A Technical Guide to the Solubility of (R)-1,4-dioxane-2-carboxylic acid in Organic Solvents

Introduction

(R)-1,4-dioxane-2-carboxylic acid is a heterocyclic organic compound featuring a dioxane ring, a chiral center, and a carboxylic acid functional group. Its unique structural combination of a polar carboxylic acid, hydrogen bond-accepting ether oxygens, and a non-polar hydrocarbon backbone makes its solubility behavior complex and highly dependent on the chosen solvent system. For researchers in drug development and chemical synthesis, understanding and predicting the solubility of this molecule is a critical prerequisite for reaction design, purification, formulation, and bioavailability studies. A poorly characterized solubility profile can lead to significant challenges in process scale-up and the development of effective delivery systems.

This guide provides a comprehensive technical overview of the theoretical principles and practical methodologies for evaluating the solubility of this compound. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and actionable protocols necessary to confidently assess and manipulate the solubility of this and structurally related compounds.

Physicochemical Profile and Predicted Behavior

Before any experimental work, a thorough analysis of the molecule's inherent properties provides a strong basis for predicting its solubility.

-

Molecular Structure: C₅H₈O₄

-

Molecular Weight: 132.11 g/mol [1]

-

Key Functional Groups:

-

Carboxylic Acid (-COOH): Acts as both a strong hydrogen bond donor (hydroxyl proton) and acceptor (carbonyl oxygen). This group imparts significant polarity.

-

Ether Linkages (-O-): The two ether oxygens within the dioxane ring are hydrogen bond acceptors, further contributing to the molecule's ability to interact with polar solvents.

-

-

Predicted Lipophilicity (XLogP3): -0.7[1]

The negative XLogP3 value suggests a hydrophilic nature, predicting favorable solubility in polar solvents over non-polar ones. The fundamental principle of "like dissolves like" dictates that polar solutes dissolve best in polar solvents, and non-polar solutes in non-polar solvents.[2][3][4] The solubility of this compound will therefore be governed by the balance of intermolecular forces between itself and the solvent molecules.

Intermolecular Interactions

The capacity of a solvent to dissolve this molecule is directly related to its ability to overcome the intermolecular forces holding the crystal lattice together and form stable solute-solvent interactions.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to be excellent solvents for this compound due to their ability to form strong hydrogen bonds with both the carboxylic acid group and the ether oxygens.[5][6]

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents are hydrogen bond acceptors but not donors. They can interact favorably with the carboxylic acid's hydroxyl proton. Their effectiveness will depend on their overall polarity and ability to disrupt the solute's crystal lattice.

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak London dispersion forces.[2] Given the polar nature of the target molecule, very low solubility is anticipated in these solvents.

The following diagram illustrates the potential intermolecular interactions that govern solubility.

A Practical Protocol for Quantitative Equilibrium Solubility Determination

To obtain reliable and reproducible quantitative data, the equilibrium shake-flask method is the gold standard.[7] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.[8][9] The following protocol is a self-validating system designed for accuracy and trustworthiness.

Causality Behind Experimental Choices

-

Excess Solid: Using a clear excess of the solid compound ensures that the resulting solution is truly saturated at the given temperature.

-

Equilibration Time: Dissolution is not instantaneous. A sufficient incubation period with agitation is critical to allow the system to reach a thermodynamic equilibrium between the dissolved and undissolved states.[7][8] Studies have shown that 24-36 hours is often sufficient, but validation is key.[7]

-

Temperature Control: Solubility is a temperature-dependent property.[4] Maintaining a constant and accurately recorded temperature is paramount for data consistency and comparability.

-

Phase Separation: It is crucial to analyze only the dissolved compound. Incomplete removal of microscopic solid particles is a common source of error, leading to an overestimation of solubility. Filtration through a low-binding filter (e.g., 0.22 µm PVDF) is a robust method for this separation.[8][10]

-

Validated Analytical Method: An accurate and precise analytical method, such as High-Performance Liquid Chromatography (HPLC), is required to quantify the compound's concentration in the saturated solution.

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a glass vial. The exact mass should be sufficient to ensure solid material remains at the end of the experiment.

-

Add a precise volume of the desired organic solvent (e.g., 1.0 mL) to the vial.

-

Prepare at least three replicate samples for each solvent to assess variability.

-

-

Equilibration:

-

Seal the vials securely to prevent solvent evaporation.

-

Place the vials in an incubator shaker or on a rotating mixer set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples continuously for a minimum of 24 hours. To validate the equilibration time, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[7][10]

-

-

Phase Separation & Sampling:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period (e.g., 30 minutes) to allow larger particles to settle.

-

Carefully withdraw a sample of the supernatant using a pipette.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean analysis vial. Discard the first few drops of filtrate to saturate any potential binding sites on the filter membrane.[8]

-

-

Analysis:

-

Dilute the filtered sample with a suitable mobile phase if necessary to fall within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC method with a standard curve.

-

-

Calculation:

-

Calculate the solubility in units such as mg/mL or mol/L, accounting for any dilution factors used during sample preparation.

-

Report the mean solubility and standard deviation for the replicate samples.

-

The following diagram outlines this comprehensive workflow.

Expected Solubility Data & Interpretation

While specific experimental data for this compound is not widely published, a qualitative and quantitative summary can be predicted based on physicochemical principles. Researchers using the protocol above should expect results that follow these general trends.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvent | Dominant Interactions | Predicted Solubility |

| Polar Protic | Methanol, Ethanol | Hydrogen Bonding (Donor/Acceptor) | Very High (>100 mg/mL) |

| Water | Hydrogen Bonding (Donor/Acceptor) | High | |

| Polar Aprotic | Acetone, Acetonitrile | Dipole-Dipole, H-Bonding (Acceptor) | Moderate (10-100 mg/mL) |

| Ethyl Acetate | Dipole-Dipole, H-Bonding (Acceptor) | Moderate to Low (1-50 mg/mL) | |

| Tetrahydrofuran (THF) | Dipole-Dipole, H-Bonding (Acceptor) | Moderate to Low (1-50 mg/mL) | |

| Non-Polar | Toluene | London Dispersion Forces | Very Low (<1 mg/mL) |

| Hexane, Heptane | London Dispersion Forces | Insoluble (<0.1 mg/mL) |

Interpretation Notes:

-

Co-solvency: In binary solvent systems, such as water and 1,4-dioxane, a phenomenon known as co-solvency may be observed where solubility is greater in the mixture than in either of the pure solvents.[11] This is due to the mixture's ability to offer both polar and non-polar interaction capabilities.

-

Effect of Water: For many carboxylic acids, the presence of small amounts of water in an organic solvent can significantly enhance solubility.[12][13] This is a critical consideration for processes where anhydrous conditions are not strictly maintained.

Conclusion

The solubility of this compound is a critical parameter dictated by the interplay of its polar functional groups and the nature of the solvent. A theoretical assessment strongly predicts high solubility in polar protic solvents, moderate solubility in polar aprotic solvents, and poor solubility in non-polar solvents. For definitive quantitative results, a rigorous experimental approach, such as the equilibrium shake-flask method detailed in this guide, is essential. By understanding the principles behind solute-solvent interactions and adhering to a validated experimental protocol, researchers can accurately determine the solubility profile of this compound, enabling streamlined process development, successful formulation, and confident advancement of their scientific objectives.

References

- 1. This compound | C5H8O4 | CID 28952359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. How do hydrogen bonds affect solubility? - askIITians [askiitians.com]

- 6. youtube.com [youtube.com]

- 7. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. In-vitro Thermodynamic Solubility [protocols.io]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]